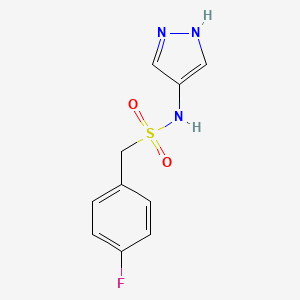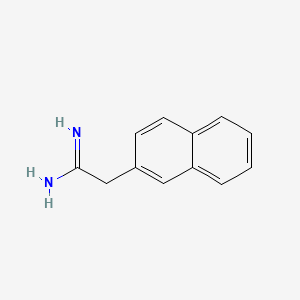
4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C16H22BrNO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with bromophenylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Sulfide derivatives.
Oxidation: Piperidone derivatives.
Aplicaciones Científicas De Investigación
4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Bromo-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-Oxoethyl)piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
4-(2-Bromophenylsulfonyl)piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the bromophenylsulfonyl group, which imparts specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with potential therapeutic applications.
Propiedades
Número CAS |
887591-20-0 |
|---|---|
Fórmula molecular |
C16H22BrNO4S |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-bromophenyl)sulfonylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-10-8-12(9-11-18)23(20,21)14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |
Clave InChI |
NXOHNJPMNHGWEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)

![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)



![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)





